molecular formula C15H18N2O3 B5537231 N~5~-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE

N~5~-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B5537231
M. Wt: 274.31 g/mol
InChI Key: YVKAOUSSTXSHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a sec-butyl group, a methoxyphenyl group, and an isoxazolecarboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the sec-butyl and methoxyphenyl groups via substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N5-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

N~5~-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N~5~-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(tert-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
  • N~5~-(ISO-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
  • N~5~-(n-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE

Uniqueness

N~5~-(SEC-BUTYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

N-butan-2-yl-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-4-10(2)16-15(18)14-9-13(17-20-14)11-6-5-7-12(8-11)19-3/h5-10H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKAOUSSTXSHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=NO1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.